3-[1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl]-N-(4-methylphenyl)-1,2,4-oxadiazole-5-carboxamide
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Overview
Description
3-[1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl]-N-(4-methylphenyl)-1,2,4-oxadiazole-5-carboxamide is a heterocyclic compound that has garnered significant interest in the fields of medicinal and organic chemistry This compound is characterized by its unique structure, which includes a triazole ring, a fluorophenyl group, and an oxadiazole moiety
Mechanism of Action
Target of Action
Similar compounds with indole and triazole structures have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various biological targets.
Mode of Action
Compounds with similar structures have been shown to interact with their targets, leading to various biological activities such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
Based on the wide range of biological activities exhibited by similar compounds , it can be inferred that this compound may influence multiple biochemical pathways.
Result of Action
Given the broad spectrum of biological activities exhibited by similar compounds , it can be inferred that this compound may have diverse molecular and cellular effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl]-N-(4-methylphenyl)-1,2,4-oxadiazole-5-carboxamide typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a Huisgen 1,3-dipolar cycloaddition reaction between an azide and an alkyne.
Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced through a nucleophilic aromatic substitution reaction.
Formation of the Oxadiazole Ring: The oxadiazole ring is formed through a cyclization reaction involving a hydrazide and a carboxylic acid derivative.
Coupling Reactions: The final step involves coupling the triazole and oxadiazole intermediates to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-[1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl]-N-(4-methylphenyl)-1,2,4-oxadiazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogenating agents, nucleophiles, and electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
3-[1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl]-N-(4-methylphenyl)-1,2,4-oxadiazole-5-carboxamide has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound has shown potential as an anti-cancer, anti-inflammatory, and antimicrobial agent.
Biological Studies: It is used in the study of enzyme inhibition, receptor binding, and cellular signaling pathways.
Material Science: The compound’s unique structure makes it useful in the development of novel materials with specific electronic and optical properties.
Pharmaceutical Development: It is explored for its potential as a drug candidate for various diseases.
Comparison with Similar Compounds
Similar Compounds
- 3-[1-(4-bromophenyl)-1H-1,2,3-triazol-4-yl]-N-(4-methylphenyl)-1,2,4-oxadiazole-5-carboxamide
- 3-[1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl]-N-(4-methylphenyl)-1,2,4-oxadiazole-5-carboxamide
- 3-[1-(4-methoxyphenyl)-1H-1,2,3-triazol-4-yl]-N-(4-methylphenyl)-1,2,4-oxadiazole-5-carboxamide
Uniqueness
The uniqueness of 3-[1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl]-N-(4-methylphenyl)-1,2,4-oxadiazole-5-carboxamide lies in its specific combination of functional groups and structural features. The presence of the fluorophenyl group enhances its binding affinity and selectivity for certain biological targets, while the triazole and oxadiazole rings contribute to its stability and reactivity.
Properties
IUPAC Name |
3-[1-(4-fluorophenyl)triazol-4-yl]-N-(4-methylphenyl)-1,2,4-oxadiazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13FN6O2/c1-11-2-6-13(7-3-11)20-17(26)18-21-16(23-27-18)15-10-25(24-22-15)14-8-4-12(19)5-9-14/h2-10H,1H3,(H,20,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHLAUCHXXSNAPZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C2=NC(=NO2)C3=CN(N=N3)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13FN6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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